molecular formula C9H10F3NO B12963767 4-Ethyl-2-(trifluoromethoxy)aniline

4-Ethyl-2-(trifluoromethoxy)aniline

Cat. No.: B12963767
M. Wt: 205.18 g/mol
InChI Key: UFUHWDCBGNIWOS-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethoxy)aniline is an aromatic amine derivative with a trifluoromethoxy (-OCF₃) group at the ortho position (C2) and an ethyl (-C₂H₅) group at the para position (C4) relative to the amino (-NH₂) group. Its molecular formula is C₉H₁₁F₃NO, and its molar mass is 206.19 g/mol. The trifluoromethoxy group is strongly electron-withdrawing, while the ethyl group provides moderate electron-donating effects, creating a unique electronic profile that influences reactivity, solubility, and biological interactions. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, analogous to other trifluoromethoxy-substituted anilines documented in pesticide metabolism and medicinal chemistry .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-2-6-3-4-7(13)8(5-6)14-9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

UFUHWDCBGNIWOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, treating methyl 4-(N-hydroxyacetamido)benzoate with the Togni reagent II in the presence of cesium carbonate in chloroform at room temperature can yield the desired trifluoromethoxylated product .

Industrial Production Methods

Industrial production of 4-Ethyl-2-(trifluoromethoxy)aniline may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow processes and the use of more robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Ethyl-2-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Electronic Effects

  • 4-Ethyl-2-(trifluoromethoxy)aniline : The -OCF₃ group at C2 withdraws electrons, while the ethyl group at C4 donates electrons, creating a polarized aromatic ring. This balance may enhance stability in synthetic reactions compared to analogs like N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline , where the nitro group intensifies electron withdrawal, reducing amine basicity .
  • 4-(Trifluoromethoxy)aniline : Lacks the ethyl group, resulting in weaker electron-donating effects and higher acute toxicity (LD₅₀: 63 mg/kg) .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride ) exhibit higher aqueous solubility, whereas nitro or tert-butyl substituents reduce solubility .

Toxicity and Metabolism

  • The ethyl group may reduce acute toxicity compared to 4-(trifluoromethoxy)aniline , as alkyl substituents often mitigate metabolic activation. However, specific data for the target compound are lacking .

Biological Activity

4-Ethyl-2-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-Ethyl-2-(trifluoromethoxy)aniline has the following chemical properties:

  • Molecular Formula : C9H10F3NO
  • Molecular Weight : 211.18 g/mol
  • CAS Number :
  • Density : 1.3 g/cm³
  • Boiling Point : 192.4 °C
  • LogP : 1.78

These properties suggest that the compound has moderate lipophilicity, which is significant for its biological interactions.

The trifluoromethoxy group in the structure of 4-Ethyl-2-(trifluoromethoxy)aniline enhances its electrophilic character, potentially influencing its interaction with biological targets. This group can facilitate halogen bonding, which is known to enhance binding affinity in drug design.

Antimicrobial Properties

Research indicates that compounds with trifluoromethoxy groups exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance .

Antiparasitic Activity

The compound's structural analogs have been evaluated for their antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that modifications in the molecular structure could lead to significant increases in efficacy against malaria parasites . Although specific data on 4-Ethyl-2-(trifluoromethoxy)aniline is limited, its structural similarities to effective antiparasitic agents suggest potential for similar activity.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the efficacy of various halogenated anilines against Pseudomonas aeruginosa. Compounds with trifluoromethoxy substitutions showed enhanced activity compared to their non-halogenated counterparts. The study highlighted that the presence of electron-withdrawing groups like trifluoromethoxy significantly improved antimicrobial potency .
  • Antiparasitic Activity :
    In a comparative analysis of dihydroquinazolinone derivatives with various substituents, compounds featuring trifluoromethoxy groups exhibited increased activity against P. falciparum. The study reported an EC50 value of 0.004 μM for a related compound, indicating a strong antiparasitic effect .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameActivity TypeEC50 (μM)Reference
Dihydroquinazolinone with TrifluoromethoxyAntiparasitic0.004
Halogenated AnilineAntimicrobialVaries
4-Ethyl-2-(trifluoromethoxy)anilinePotentialTBD-

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